rac-(3R,4S)-4-(cyclopropylamino)oxolan-3-ol, trans
CAS No.: 1844859-61-5
Cat. No.: VC11604113
Molecular Formula: C7H13NO2
Molecular Weight: 143.2
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1844859-61-5 |
|---|---|
| Molecular Formula | C7H13NO2 |
| Molecular Weight | 143.2 |
Introduction
rac-(3R,4S)-4-(cyclopropylamino)oxolan-3-ol, trans is a chiral organic compound that has garnered attention in various fields of scientific research due to its unique stereochemistry and potential biological activities. This compound is characterized by its cyclopropylamino group attached to an oxolan ring, which confers distinct chemical and biological properties.
Synthesis and Preparation
The synthesis of rac-(3R,4S)-4-(cyclopropylamino)oxolan-3-ol, trans typically involves the reaction of appropriate starting materials under controlled conditions. While specific synthetic routes for this compound are not widely detailed in available literature, similar compounds often require the use of chiral catalysts or starting materials to achieve the desired stereochemistry.
Chemical Reactions and Transformations
This compound can undergo various chemical reactions, including:
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Nucleophilic Substitution: The cyclopropylamino group can be replaced with other functional groups under appropriate conditions.
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Reduction and Oxidation: These reactions can modify the compound's functional groups, leading to derivatives with different properties.
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Ring-Opening Reactions: The oxolan ring can be opened under acidic or basic conditions, leading to linear derivatives.
Biological and Medicinal Applications
While specific biological activities of rac-(3R,4S)-4-(cyclopropylamino)oxolan-3-ol, trans are not extensively documented, compounds with similar structures are often investigated for their potential as enzyme inhibitors or ligands for biological receptors. The unique stereochemistry of this compound could confer specific binding affinities, making it a candidate for further research in medicinal chemistry.
Comparison with Similar Compounds
rac-(3R,4S)-4-(cyclopropylamino)oxolan-3-ol, trans is distinct from other oxolan derivatives due to its cyclopropylamino group. For comparison, rac-(3R,4S)-oxane-3,4-diamine dihydrochloride, trans has two amino groups, which confer different chemical and biological properties. The cyclopropylamino group in rac-(3R,4S)-4-(cyclopropylamino)oxolan-3-ol, trans may enhance its lipophilicity and interaction with biological targets.
Industrial and Research Applications
This compound may find applications in the development of new pharmaceuticals or as a building block in organic synthesis. Its unique structure makes it a valuable intermediate for creating complex molecules with specific biological activities.
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